Cas no 954677-85-1 (N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-2,2-dimethylpropanamide)

N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-2,2-dimethylpropanamide 化学的及び物理的性質
名前と識別子
-
- N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-2,2-dimethylpropanamide
- N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2,2-dimethylpropanamide
- F2373-1526
- 954677-85-1
- AKOS024644283
- N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pivalamide
- N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,2-dimethylpropanamide
-
- インチ: 1S/C16H20N2O5/c1-16(2,3)14(19)17-7-11-8-18(15(20)23-11)10-4-5-12-13(6-10)22-9-21-12/h4-6,11H,7-9H2,1-3H3,(H,17,19)
- InChIKey: YWVTYJHTKHAPBG-UHFFFAOYSA-N
- ほほえんだ: C(NCC1OC(=O)N(C2=CC=C3OCOC3=C2)C1)(=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 320.13722174g/mol
- どういたいしつりょう: 320.13722174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 476
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 77.1Ų
N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-2,2-dimethylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2373-1526-1mg |
N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,2-dimethylpropanamide |
954677-85-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-2,2-dimethylpropanamide 関連文献
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-2,2-dimethylpropanamideに関する追加情報
Professional Introduction to N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-2,2-dimethylpropanamide and CAS No. 954677-85-1
N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-2,2-dimethylpropanamide is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound, identified by the CAS number 954677-85-1, has garnered attention due to its unique structural features and potential biological activities. The benzodioxolyl moiety and the oxazolidinone ring are particularly noteworthy, as they are often associated with compounds exhibiting pharmacological properties. In this comprehensive introduction, we will delve into the chemical structure, synthesis, potential applications, and recent research findings related to this compound.
The molecular structure of N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-2,2-dimethylpropanamide is characterized by a complex arrangement of heterocyclic rings and functional groups. The presence of the 2H-1,3-benzodioxol (also known as 3-hydroxyphenylpropene) moiety suggests potential interactions with biological targets such as enzymes and receptors. This structural feature is commonly found in molecules with anti-inflammatory, antimicrobial, and antiviral properties. Additionally, the oxazolidinone ring contributes to the compound's stability and bioavailability, making it a promising candidate for further investigation.
The synthesis of N-{3-(2H-1,3-benzodioxol-5-y)-2-oxyo-l,3-oxzolidin-l 5-ylmethyl}-2,2-dimethylpropanamide involves multi-step organic reactions that require precise control over reaction conditions. The key steps typically include condensation reactions between appropriate precursors followed by cyclization to form the oxazolidinone ring. The introduction of the 2H-I , 3 -benzodioxol -5 -yI group often necessitates protective group strategies to prevent unwanted side reactions. Recent advancements in synthetic methodologies have improved the efficiency and yield of these reactions, making it feasible to produce this compound on a larger scale for research purposes.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the benzodioxolyl and oxazolidinone moieties. Research studies have demonstrated that these structural elements can modulate various biological pathways, leading to potential therapeutic applications. For instance, derivatives of benzodioxole have been investigated for their anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Similarly, oxazolidinone-containing compounds have shown promise in antibiotic development due to their ability to disrupt bacterial cell wall synthesis.
The compound N-{3-(2H-I , 3 -benzodioxol -5 -yI) - 2 -oxyo-l , 3 -oxazolidin -5 -ylmethyl } -22-dimethylpropanamide, with its unique structural features, may exhibit similar pharmacological properties. Preliminary in vitro studies suggest that it could interact with biological targets involved in inflammation and infection. These findings are particularly intriguing given the increasing prevalence of multidrug-resistant pathogens and the need for novel therapeutic agents. Further research is warranted to elucidate its mechanism of action and assess its potential as a lead compound for drug development.
The role of computational chemistry and molecular modeling has been instrumental in advancing our understanding of this compound's interactions with biological targets. By employing techniques such as docking studies and molecular dynamics simulations, researchers can predict how N-{3-(2H-I , 3 -benzodioxol -5-yI)-2-oxyo-l , 3 -oxazolidin-l 5-ylmethyl } -22-dimethylpropanamide binds to specific proteins or enzymes. These computational approaches can provide valuable insights into binding affinities and orientation preferences, guiding experimental design and optimization efforts. Moreover, they can help identify key residues involved in drug-receptor interactions , which is crucial for structure-based drug design.
The potential applications of N-{3-(2H-I , 3 -benzodioxol -5-yI)- 22-oxyo-l , 33-dimethylpropanamide} extend beyond anti-inflammatory and antimicrobial uses . Its structural features may also make it suitable for other therapeutic areas such as central nervous system (CNS) disorders or cancer therapy . For example , benzodioxole derivatives have been explored for their potential role in modulating neurotransmitter systems , while oxazolidinone-containing compounds have shown promise in targeted cancer therapies . These possibilities highlight the need for comprehensive pharmacological profiling to fully understand its therapeutic potential.
In conclusion , N-{33-(
954677-85-1 (N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-2,2-dimethylpropanamide) 関連製品
- 349095-04-1(2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene)
- 1357624-97-5(1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio]-)
- 2413884-95-2({2-azabicyclo2.2.1heptan-1-yl}methanol hydrochloride)
- 2138228-01-8(Ethyl 4-[(butan-2-yl)amino]but-2-ynoate)
- 886915-16-8(2-ethyl-5-{4-(4-fluorophenyl)piperazin-1-yl(furan-2-yl)methyl}-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 2228766-17-2(2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine)
- 2228263-78-1(4-(5-nitrothiophen-2-yl)oxypiperidine)
- 1999904-79-8(3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 51719-69-8(1-bromo-3-(bromomethyl)-5-methylbenzene)
- 1098387-17-7(3-(2-chloropropanoyl)-1-(thiophen-2-yl)methylurea)




